2-[2-(2-Methoxyphenyl)ethyl]benzoic acid
Overview
Description
2-[2-(2-Methoxyphenyl)ethyl]benzoic acid is an organic compound with the molecular formula C16H16O3. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-(2-methoxyphenyl)ethyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid typically involves the reaction of 2-methoxyphenylacetic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques, which may involve the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methoxyphenyl)ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-[2-(2-Hydroxyphenyl)ethyl]benzoic acid.
Reduction: 2-[2-(2-Methoxyphenyl)ethyl]benzyl alcohol.
Substitution: 2-[2-(2-Halophenyl)ethyl]benzoic acid.
Scientific Research Applications
2-[2-(2-Methoxyphenyl)ethyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methoxyphenyl)ethyl]benzoic acid is not well-defined. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxy group may play a role in modulating the compound’s activity by influencing its binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid
- 2-[2-(3-Methoxyphenyl)ethyl]benzoic acid
- 2-[2-(2-Hydroxyphenyl)ethyl]benzoic acid
Uniqueness
2-[2-(2-Methoxyphenyl)ethyl]benzoic acid is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers and analogs .
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)ethyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-15-9-5-3-7-13(15)11-10-12-6-2-4-8-14(12)16(17)18/h2-9H,10-11H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUCZNSUDWCGNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC2=CC=CC=C2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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